synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate
synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate
An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the , a fluorinated monomer of significant interest in the development of advanced polymer systems. This document is intended for researchers, chemists, and materials scientists. It details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and analytical characterization methods. Emphasis is placed on the rationale behind procedural choices and rigorous safety protocols to ensure a reliable and safe synthesis. The unique properties of fluorinated monomers, such as hydrophobicity and chemical resistance, make them valuable components in high-performance applications, including dental restorative materials where they can serve as alternatives to Bis-GMA.[1][2][3] This guide offers the necessary detail to empower researchers to produce high-purity 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate for further investigation and application development.
Introduction and Scientific Context
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. These characteristics stem from the high electronegativity and stability of the carbon-fluorine bond. In the field of polymer chemistry, incorporating fluorinated segments into monomer backbones is a proven strategy for tailoring the properties of the resulting materials.
2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate is a cross-linking dimethacrylate monomer that leverages these benefits. The hexafluoroalkyl chain imparts significant hydrophobicity and resistance to chemical degradation, while the two terminal methacrylate groups allow for radical polymerization to form a robust, cross-linked network. These attributes make it a highly desirable component in formulations for dental composites, hydrophobic coatings, and specialty optical materials.[1][2]
The synthesis of this monomer is achieved through the esterification of the corresponding fluorinated diol, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, with a methacrylating agent. This guide will focus on the use of methacryloyl chloride, a highly efficient reagent for this transformation.
Reaction Principle: Nucleophilic Acyl Substitution
The core of this synthesis is a classic nucleophilic acyl substitution reaction. The hydroxyl groups of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol act as nucleophiles, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A non-nucleophilic base, such as triethylamine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product and prevents potential acid-catalyzed side reactions.
The electron-withdrawing nature of the adjacent difluoromethylene (-CF₂-) groups decreases the nucleophilicity of the hydroxyl groups on the pentanediol compared to their non-fluorinated analogs. This effect necessitates the use of a highly reactive acylating agent like methacryloyl chloride for an efficient reaction.
Reaction Scheme:
Caption: Overall synthesis reaction for 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Recommended Purity | Notes |
| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | 376-90-9 | >98% | Must be thoroughly dried before use. |
| Methacryloyl chloride | 920-46-7 | >97% | Stabilized. Highly toxic and corrosive.[4] |
| Triethylamine (Et₃N) | 121-44-8 | >99.5%, Anhydrous | Distill from CaH₂ for best results. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | >99.8% | Solvent. |
| Hydroquinone monomethyl ether (MEHQ) | 150-76-5 | >99% | Polymerization inhibitor. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | ACS Grade | For aqueous workup. |
| Brine (Saturated NaCl Solution) | N/A | ACS Grade | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade | Drying agent. |
| Silica Gel for Column Chromatography | 112926-00-8 | 230-400 mesh | For purification. |
| Eluents (Hexanes, Ethyl Acetate) | Various | ACS Grade | For chromatography. |
Equipment
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Three-neck round-bottom flask with appropriate stoppers
-
Magnetic stirrer and stir bars
-
Pressure-equalizing dropping funnel
-
Reflux condenser with a gas inlet/outlet
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice/water bath
-
Schlenk line (optional, but recommended for handling anhydrous reagents)
-
Separatory funnel
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Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
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Analytical Instruments: NMR Spectrometer, FT-IR Spectrometer
Detailed Experimental Protocol
Causality and Trustworthiness: This protocol is designed as a self-validating system. The use of anhydrous conditions prevents the hydrolysis of the highly reactive methacryloyl chloride.[4] The dropwise addition at 0°C is critical for controlling the exothermic reaction, preventing side-product formation. The basic wash with NaHCO₃ ensures complete removal of acidic impurities, which is essential for the stability of the final product.
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser topped with a nitrogen/argon inlet.
-
Place the entire apparatus under a positive pressure of inert gas.
-
In the flask, dissolve 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (1.0 eq.) and a small amount of MEHQ inhibitor (~100 ppm) in anhydrous dichloromethane (DCM).
-
Add anhydrous triethylamine (2.2 eq.) to the flask via syringe.
-
Cool the flask to 0°C using an ice/water bath.
-
-
Addition of Methacryloyl Chloride:
-
Charge the dropping funnel with methacryloyl chloride (2.2 eq.) dissolved in a small amount of anhydrous DCM.
-
Add the methacryloyl chloride solution dropwise to the stirred diol solution over 60-90 minutes. Maintain the internal temperature below 5°C. A white precipitate of triethylammonium chloride will form.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 12-18 hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 times) to remove excess acid chloride and HCl.
-
Brine (1 time) to break any emulsions and remove bulk water.
-
-
Separate the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Add another small portion of MEHQ inhibitor to the filtrate to prevent polymerization during solvent removal.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Column Chromatography
The crude product must be purified to remove mono-substituted byproducts, unreacted starting material, and inhibitor.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the desired product.
-
Procedure:
-
Prepare a silica gel slurry and pack the chromatography column.
-
Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, add a fresh portion of MEHQ, and remove the solvent via rotary evaporator to yield the final product, 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate, as a clear liquid.
-
Analytical Characterization
To confirm the identity and purity of the synthesized compound, the following spectroscopic methods are essential.
-
¹H NMR (Proton NMR): Expected signals include peaks for the vinyl protons of the methacrylate group (~5.6 and 6.1 ppm), the methyl protons (~1.9 ppm), and the methylene protons adjacent to the ester oxygen (~4.5 ppm). The integration of these peaks should correspond to the molecular structure.
-
¹³C NMR (Carbon NMR): Key signals will verify the carbon backbone, including the carbonyl carbon of the ester (~166 ppm), the vinyl carbons (~126 and 135 ppm), and the carbons of the fluoroalkyl chain, which will show characteristic splitting due to C-F coupling.[5]
-
¹⁹F NMR (Fluorine NMR): This is a critical technique for confirming the structure of the fluorinated core. The spectrum is expected to show complex multiplets corresponding to the three distinct -CF₂- environments in the chain.[6][7]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the functional groups.[8]
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~1725 cm⁻¹: Strong C=O stretch (ester carbonyl).
-
~1635 cm⁻¹: C=C stretch (methacrylate vinyl group).
-
~1100-1250 cm⁻¹: Strong C-F stretching bands.
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~2960 cm⁻¹: C-H stretching from the methyl and methylene groups.
-
Safety and Handling
Authoritative Grounding: Chemical safety is paramount. All procedures must be conducted in accordance with established laboratory safety protocols and information derived from authoritative Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Ventilation: All steps involving methacryloyl chloride and volatile organic solvents must be performed in a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[9][10]
-
Methacryloyl Chloride Hazard: This substance is highly flammable, corrosive, toxic if inhaled, and reacts violently with water.[4][9][11][12] It must be handled with extreme care under anhydrous, inert conditions. An emergency shower and eyewash station must be immediately accessible.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted methacryloyl chloride carefully with a dilute base solution before disposal.
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
References
-
Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin. Journal of the Mechanical Behavior of Biomedical Materials. Available at: [Link]
-
A new fluorinated urethane dimethacrylate with carboxylic groups for use in dental adhesive compositions. PubMed. Available at: [Link]
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Fluorine containing polymer materials based on unsaturated acids modified according to ester fragment and their practical application. Fluorine Notes. Available at: [Link]
-
Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin | Request PDF. ResearchGate. Available at: [Link]
-
Common Name: METHACRYLOYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
METHACRYLOYL CHLORIDE. VanDeMark Chemical. Available at: [Link]
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Dimethacrylate monomers with varied fluorine contents and distributions. Semantic Scholar. Available at: [Link]
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Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link]
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PREPARATION OF (METH)ACRYLIC ACID ESTERS. European Patent Office. Available at: [Link]
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Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Institutes of Health (NIH). Available at: [Link]
-
Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation. National Institutes of Health (NIH). Available at: [Link]
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